molecular formula C10H10ClOSi B14634338 CID 78070299

CID 78070299

Katalognummer: B14634338
Molekulargewicht: 209.72 g/mol
InChI-Schlüssel: AXTSMQRMFACADU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound identified by the Chemical Identifier Database (CID) number 78070299 is a chemical entity with specific properties and applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of CID 78070299 involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, which undergo a series of chemical reactions to form the desired compound. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the successful formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for this compound. The industrial production methods involve the use of large-scale reactors and advanced technologies to optimize the yield and purity of the compound. The process is designed to be efficient and cost-effective, ensuring the availability of this compound for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: CID 78070299 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound and enhancing its properties for specific applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are optimized to achieve the desired chemical transformations.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products are characterized and analyzed to determine their suitability for various applications.

Wissenschaftliche Forschungsanwendungen

CID 78070299 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, this compound could be investigated for its therapeutic potential and its role in drug development. In industry, this compound may be utilized in the production of materials, chemicals, and other products.

Wirkmechanismus

The mechanism of action of CID 78070299 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical and physiological responses. The detailed mechanism of action is studied to understand how this compound influences various biological processes and its potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: CID 78070299 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with related chemical structures or similar functional groups. The comparison involves analyzing the chemical properties, reactivity, and applications of these compounds.

Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties. This compound may exhibit distinct reactivity, stability, and biological activity compared to other similar compounds. These unique features make this compound valuable for specific applications in scientific research and industry.

Conclusion

This compound is a compound with significant potential in various fields due to its unique chemical properties and reactivity

Eigenschaften

Molekularformel

C10H10ClOSi

Molekulargewicht

209.72 g/mol

InChI

InChI=1S/C10H10ClOSi/c1-13(2)8-7-12-10-5-3-9(11)4-6-10/h3-6H,1-2H3

InChI-Schlüssel

AXTSMQRMFACADU-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)C#COC1=CC=C(C=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.